molecular formula C11H19N3O2S B10945403 N-cyclohexyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

N-cyclohexyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10945403
M. Wt: 257.35 g/mol
InChI Key: BYACBQRKSFNODI-UHFFFAOYSA-N
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Description

N-cyclohexyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group, two methyl groups, and a sulfonamide group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-diketones with hydrazines, followed by sulfonation. For example, the reaction of 1,3-dimethyl-1H-pyrazole with cyclohexylamine and sulfonyl chloride under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs multicomponent reactions and green chemistry principles. These methods aim to enhance efficiency, reduce waste, and minimize the use of hazardous reagents. Techniques such as solvent-free reactions, the use of heterogeneous catalysts, and one-pot processes are commonly employed .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrazole ring .

Mechanism of Action

The mechanism of action of N-cyclohexyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects. The pyrazole ring’s nitrogen atoms can also participate in hydrogen bonding and other interactions with target proteins .

Properties

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

N-cyclohexyl-1,3-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C11H19N3O2S/c1-9-11(8-14(2)12-9)17(15,16)13-10-6-4-3-5-7-10/h8,10,13H,3-7H2,1-2H3

InChI Key

BYACBQRKSFNODI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2CCCCC2)C

Origin of Product

United States

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